molecular formula C6H6ClN3O B2536110 5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile CAS No. 2219373-91-6

5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2536110
CAS No.: 2219373-91-6
M. Wt: 171.58
InChI Key: LEUGJKVKCVOEIE-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine . This reaction leads to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. The process can be further refined by heating 1-(2-hydroxyethyl)-1H-pyrazoles in chloroform under reflux in the presence of thionyl chloride, resulting in 5-chloro-1-(2-chloroethyl)-1H-pyrazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores its biological properties, including its medicinal applications, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C₆H₆ClN₃O
  • IUPAC Name: this compound
  • SMILES Notation: C1=NN(C(=C1C#N)Cl)CCO

This compound features a chloro group and a hydroxyl ethyl substituent, which contribute to its reactivity and biological profile. Pyrazoles are well-documented for their roles in medicinal chemistry due to their ability to interact with various biological targets.

1. Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the hydroxyl group may enhance solubility and bioavailability, contributing to the overall antimicrobial effect.

2. Anti-inflammatory Effects

Pyrazole derivatives have been shown to possess anti-inflammatory properties. In vitro studies have demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . The structure of this compound suggests potential activity in this area due to the presence of functional groups that can interact with COX enzymes.

3. Antitubercular Activity

The compound has also been evaluated for its antitubercular potential. A related study on pyrazole derivatives indicated promising results against Mycobacterium tuberculosis, suggesting that modifications to the pyrazole core can yield effective antitubercular agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.
  • Cell Membrane Disruption: Pyrazoles can interfere with microbial cell membranes, leading to cell lysis.
  • Modulation of Signaling Pathways: By interacting with specific receptors or signaling molecules, this compound may alter cellular responses to stimuli.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
AntitubercularShows potential against Mycobacterium tuberculosis

Case Study: Antimicrobial Efficacy

A study tested various pyrazole derivatives against standard bacterial strains. The results indicated that those with a similar structural framework exhibited significant inhibition zones, demonstrating the importance of structural modifications in enhancing antimicrobial activity .

Case Study: Anti-inflammatory Activity

In an experimental model using carrageenan-induced paw edema in rats, a related pyrazole derivative showed a reduction in swelling comparable to standard anti-inflammatory drugs like diclofenac . This suggests that this compound could be explored further for therapeutic applications in inflammation.

Properties

IUPAC Name

5-chloro-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-6-5(3-8)4-9-10(6)1-2-11/h4,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUGJKVKCVOEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1C#N)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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